[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[2-(4-carbamoylanilino)-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c18-16(22)12-5-7-14(8-6-12)19-15(21)10-24-17(23)13-3-1-11(9-20)2-4-13/h1-9H,10H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXCTCBFTAGQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 2-(4-carbamoylanilino)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate: undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamoylanilino group can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxybenzoate derivative.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate: has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Anilino Group
Substituent Variations on the Benzoate Group
Functional Group Additions/Modifications
Key Research Findings and Trends
Bioactivity Correlations: Adamantane derivatives (e.g., ) exhibit notable antioxidant and anti-inflammatory activities, likely due to adamantane’s rigidity and lipid affinity . Nitrogen-containing groups (e.g., dimethylamino, pyridine) improve solubility and target engagement in polar environments .
Synthetic Utility :
- Brominated () and formylated () derivatives serve as intermediates for cross-coupling or nucleophilic addition reactions .
- Aldehyde groups (as in the target compound) enable site-specific conjugation (e.g., Schiff base formation) for drug delivery systems .
Halogen substituents (Br, Cl, F) influence intermolecular interactions (e.g., halogen bonding) in crystal lattices .
Biological Activity
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological properties. The molecular formula is , with a molecular weight of 272.30 g/mol. Its structural components include a carbamoylaniline moiety and a formylbenzoate group, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer .
Biological Activities
- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, highlighting its potential application as an antimicrobial agent in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate, and how can reaction conditions be tailored to enhance yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) coupling 4-formylbenzoic acid with a chloroacetyl chloride derivative to form the ester, followed by (2) nucleophilic substitution with 4-carbamoylaniline. Reaction optimization should include using coupling agents like EDCI or DCC with catalytic DMAP in anhydrous dichloromethane. Purity can be improved via recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key signals should be prioritized?
- Methodological Answer :
- FT-IR : Identify the formyl group (C=O stretch at ~1700 cm⁻¹), carbamoyl N-H stretches (~3350 cm⁻¹), and ester C-O-C (~1250 cm⁻¹).
- NMR : H NMR should show the formyl proton as a singlet at ~10.0 ppm, the carbamoyl NH as a broad peak at ~8.5 ppm, and the ester methylene group as a triplet near 4.5 ppm. C NMR will confirm carbonyl carbons (ester: ~165 ppm; carbamoyl: ~155 ppm) .
Q. How can chromatographic methods be standardized to assess purity and stability under varying storage conditions?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (gradient elution). Stability studies should include accelerated degradation under acidic/alkaline, oxidative, and photolytic conditions. Monitor degradation products via LC-MS (ESI+ mode) to identify labile functional groups (e.g., formyl or carbamoyl) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the formyl and carbamoyl groups in this compound for targeted derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites (e.g., formyl carbon). Molecular docking (AutoDock Vina) may predict interactions with biological targets like enzymes or receptors, guiding derivatization for enhanced binding .
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond angles, torsional strain, and hydrogen-bonding networks. For ambiguous electron density regions (e.g., flexible carbamoyl group), iterative refinement with Olex2 or WinGX is advised. Twinning or disorder should be addressed using the TWIN/BASF commands in SHELX .
Q. What in vitro assays are suitable for evaluating antiproliferative activity, and how can mechanistic insights be derived?
- Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Follow-up with flow cytometry (Annexin V/PI staining) to assess apoptosis induction. For mechanistic studies, use Western blotting to monitor caspase-3 activation and PARP cleavage. Compare results to structurally related derivatives (e.g., benzothiazole analogs) to establish structure-activity relationships .
Q. How can metabolic pathways of this compound be elucidated using in vitro models?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via UPLC-QTOF-MS/MS. Key metabolic sites include the formyl group (oxidation to carboxylic acid) and carbamoyl moiety (hydrolysis to amine). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can identify enzymes involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
